![molecular formula C12H10F2N2O2 B2690224 4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid CAS No. 2248413-50-3](/img/structure/B2690224.png)

4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

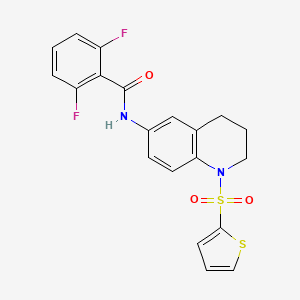

The compound “4-(Difluoromethyl)benzoic acid” is a type of benzoic acid derivative . Benzoic acid is a common antimicrobial food additive . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Synthesis Analysis

The synthesis of similar compounds often starts from easily accessible and versatile gem-difluoro propargylic derivatives . The desired aromatic systems are obtained using Diels–Alder/aromatization sequences followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .Molecular Structure Analysis

The molecular formula of “4-(Difluoromethyl)benzoic acid” is C8H6F2O2 . The average mass is 172.129 Da and the monoisotopic mass is 172.033585 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied using molecular docking simulations and DFT to examine the binding interactions . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site have been assessed .Mechanism of Action

While the specific mechanism of action for “4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid” is not available, benzoic acid is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

Future Directions

The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

properties

IUPAC Name |

4-[4-(difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-16(15-7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDGCYHOBCXXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(F)F)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)

![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)

![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)

![2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2690150.png)

![1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B2690153.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2690162.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B2690163.png)